Molecular Weight Increase of +70.09 g/mol (+41%) Relative to the Unsubstituted Parent Building Block
The target compound has a molecular weight of 240.34 g/mol (C13H24N2O2), which is 70.09 g/mol higher than the unsubstituted parent 1-(1,4-diazepan-1-yl)butan-1-one (MW 170.25 g/mol; C9H18N2O) [1]. This 41% mass increase results entirely from the N4-oxolan-3-yl substitution, which adds a tetrahydrofuran ring and removes the secondary amine NH.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 240.34 g/mol |
| Comparator Or Baseline | 1-(1,4-Diazepan-1-yl)butan-1-one: 170.25 g/mol |
| Quantified Difference | +70.09 g/mol (+41%) |
| Conditions | Calculated from molecular formula; C13H24N2O2 vs. C9H18N2O |
Why This Matters
The higher molecular weight positions the compound in a distinct physicochemical property space, directly affecting solubility, permeability, and protein-binding predictions in fragment-based drug discovery and requiring different formulation and analytical handling during procurement and screening.
- [1] CIRS Group. 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS#2310125-85-8. GHS/OSHA Database. hgt.cirs-group.com. View Source
